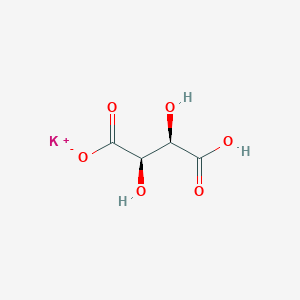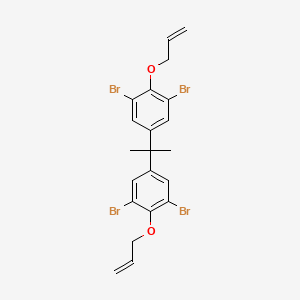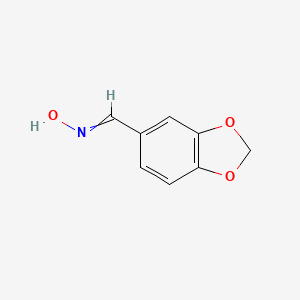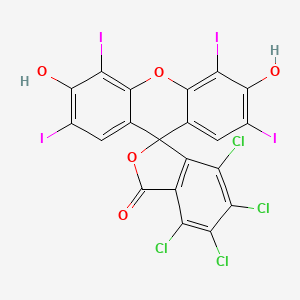
Rose Bengal lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rose Bengal lactone can be synthesized through the iodination of fluorescein derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and chlorination reactions under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Rose Bengal lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and various organic halides are employed.
Major Products Formed: The major products formed from these reactions include various iodinated and chlorinated derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Rose Bengal lactone has a wide range of applications in scientific research, including:
Biology: It serves as a stain to differentiate between living and dead cells in microbiological studies.
Medicine: The compound is being studied for its potential use in photodynamic therapy for cancer treatment.
Industry: this compound is used in the manufacturing of diagnostic assays and histological stains.
Mecanismo De Acción
The mechanism of action of Rose Bengal lactone involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can induce oxidative stress in cells, leading to cell death. In cancer therapy, this property is exploited to target and kill tumor cells. The compound interacts with cellular components, causing damage to the cell membrane and other vital structures .
Comparación Con Compuestos Similares
Eosin Y: Another xanthene dye used in histology and as a pH indicator.
Rhodamine B: A xanthene dye used in fluorescence microscopy and as a tracer dye.
Erythrosin B: A xanthene dye used in food coloring and as a biological stain.
Uniqueness: Rose Bengal lactone is unique due to its high degree of halogenation, which imparts specific photophysical properties. Its ability to generate singlet oxygen upon light activation makes it particularly valuable in photodynamic therapy and other applications requiring oxidative stress induction .
Propiedades
Número CAS |
152-74-9 |
|---|---|
Fórmula molecular |
C20H4Cl4I4O5 |
Peso molecular |
973.7 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |
Clave InChI |
VDNLFJGJEQUWRB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |
SMILES canónico |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Números CAS relacionados |
632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


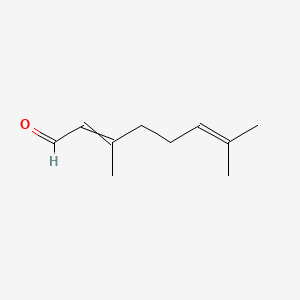
![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)
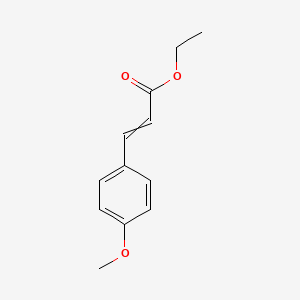
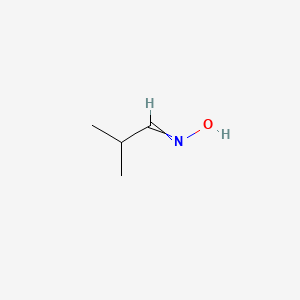
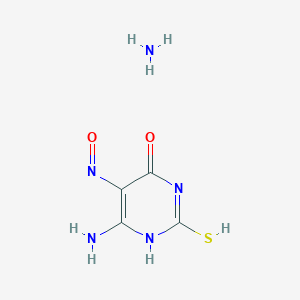
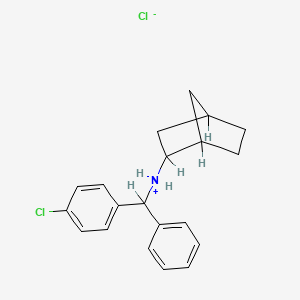
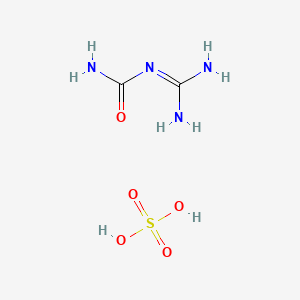
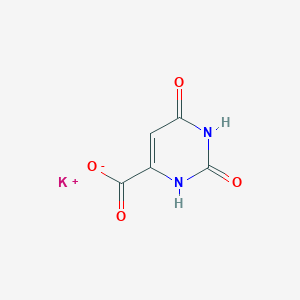
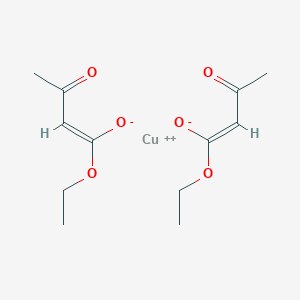
![Benzo[C][1,2,5]oxadiazole-5-boronicacid](/img/structure/B7798299.png)
![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)
